6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Catalog No.
S598897
CAS No.
4118-36-9
M.F
C17H19NO2
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinol...

CAS Number

4118-36-9

Product Name

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3

InChI Key

GZGZWZVAJDFXJK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC

Solubility

40.4 [ug/mL]

Synonyms

1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, (+-)-isomer, 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, S-23

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC

Synthesis and Characterization:

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound. Several research articles describe various methods for its synthesis, often starting from readily available precursors like phenethylamines or benzylamines. PubChem, National Institutes of Health: )

Potential Biological Activities:

Research suggests that 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline may possess various biological activities, although further investigation is needed to fully understand its potential:

  • Antioxidant properties: Studies have shown that the compound exhibits free radical scavenging activity, potentially offering antioxidant benefits. Journal of Medicinal Chemistry, American Chemical Society:
  • Antimicrobial activity: Some research indicates that the compound may have antibacterial and antifungal properties. Bioorganic & Medicinal Chemistry Letters, Elsevier:
  • Neuroprotective potential: Limited research suggests the compound may offer neuroprotective effects, but further studies are needed for confirmation. Medicinal Chemistry Research, Springer Nature:

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C17H20NO2C_{17}H_{20}NO_{2} and a CAS number of 63768-20-7. It belongs to the class of tetrahydroisoquinolines, which are bicyclic compounds characterized by a fused isoquinoline and piperidine structure. This compound features two methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position, contributing to its unique chemical properties and potential biological activities .

The mechanism of action of DMPT remains largely unknown. Due to its structural similarity to neurotransmitters like dopamine, it has been suggested that DMPT might interact with receptors in the central nervous system []. However, further research is needed to elucidate its specific interactions and potential biological effects.

Information on the safety hazards of DMPT is limited. As with many organic compounds, it is advisable to handle it with care, following standard laboratory safety practices. Similar tetrahydroisoquinolines can exhibit some degree of toxicity, so appropriate personal protective equipment should be worn when handling DMPT [].

Typical of tetrahydroisoquinolines. These include:

  • Alkylation: The nitrogen atom in the piperidine-like structure can participate in nucleophilic substitution reactions.
  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or ketones under strong oxidizing conditions.
  • Reduction: The double bonds in the isoquinoline ring can be reduced to saturated forms using reducing agents like lithium aluminum hydride .

Research indicates that 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits various biological activities:

  • Neuroprotective Effects: Preliminary studies suggest it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Antidepressant Activity: Its structural analogs have shown promise in modulating neurotransmitter systems associated with mood regulation .
  • Antioxidant Properties: The compound may act as an antioxidant, protecting cells from oxidative stress .

The synthesis of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions:

  • Formation of Isoquinoline Skeleton: Starting from appropriate phenolic precursors and using cyclization methods.
  • Methoxylation: Introduction of methoxy groups using methylating agents like dimethyl sulfate or methyl iodide.
  • Final Cyclization: Completing the tetrahydroisoquinoline structure through reductive amination or similar methods .

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Research Tool: It can be used in biochemical research to study neurotransmitter systems and their modulation.
  • Chemical Intermediate: Useful in synthesizing other complex organic molecules due to its reactive functional groups .

Interaction studies involving 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline focus on its effects on various receptors:

  • Dopamine Receptors: Investigations into its affinity for dopamine receptors suggest potential implications for treating conditions like depression and schizophrenia.
  • Serotonin Receptors: Studies indicate possible interactions with serotonin receptors that may influence mood and anxiety levels .

These interactions underscore its relevance in pharmacological research.

Several compounds share structural similarities with 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline38925-49-41.00Contains an additional methoxy group on the phenyl ring
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline63283-42-10.98Methyl group instead of a phenyl group
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol301325-93-90.98Contains a hydroxyl group
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline15547-55-40.98Features a different phenyl substitution pattern

These comparisons highlight the unique structural features of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline that may contribute to its distinct biological activities and applications.

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
Chen et al. Direct alpha-C-H bond functionalization of unprotected cyclic amines. Nature Chemistry, doi: 10.1038/nchem.2871, published online 6 November 2017

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